molecular formula C11H19Cl2N3O2 B6200618 methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride CAS No. 2680542-48-5

methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride

Cat. No. B6200618
CAS RN: 2680542-48-5
M. Wt: 296.2
InChI Key:
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Description

Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride, or MMP-PC, is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 437.9 g/mol. MMP-PC has been studied extensively for its potential applications in scientific research, including its use as a probe for studying the structure and dynamics of proteins and other biological macromolecules.

Mechanism of Action

MMP-PC binds to proteins and other macromolecules through hydrogen bonding and hydrophobic interactions. The binding of MMP-PC to proteins and other macromolecules is reversible and can be modulated by changes in pH and temperature.
Biochemical and Physiological Effects
MMP-PC has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phosphodiesterase, cyclooxygenase, and lipoxygenase. Additionally, MMP-PC has been shown to inhibit the activity of the HIV-1 protease, suggesting that it may have potential applications in the treatment of HIV/AIDS.

Advantages and Limitations for Lab Experiments

MMP-PC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is stable in aqueous solutions and can be stored at room temperature. However, MMP-PC has some limitations for use in laboratory experiments. It is not very soluble in organic solvents and is not very soluble in water. Additionally, it is not very stable in acidic or basic solutions.

Future Directions

MMP-PC has the potential to be used in a variety of applications in scientific research. Possible future directions include the use of MMP-PC in the study of protein-protein interactions, drug discovery and development, and the design of new drugs. Additionally, MMP-PC could be used to study the structure and dynamics of proteins and other macromolecules. Finally, MMP-PC could be used to study the binding of small molecules to proteins and other macromolecules.

Synthesis Methods

MMP-PC is synthesized by the reaction of 4-methyl-1-piperidin-3-yl-1H-pyrazole-5-carboxylic acid (MMP-COOH) with dihydrochloride salt of triethylamine in an acidic environment. The reaction is carried out in a solvent such as methanol, ethanol, or acetonitrile at a temperature of 0-10°C. The reaction is complete after 6-8 hours and the product is isolated by filtration and washed with a suitable solvent.

Scientific Research Applications

MMP-PC has a wide range of applications in scientific research. It has been used to study the structure and dynamics of proteins and other biological macromolecules. It is also used to study the interaction of ligands with proteins and other macromolecules. Additionally, MMP-PC has been used to study the binding of small molecules to proteins and other macromolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride involves the reaction of 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid with methanol and hydrochloric acid to form the dihydrochloride salt of the methyl ester.", "Starting Materials": [ "4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid (1.0 g, 4.5 mmol) in methanol (10 mL) was added hydrochloric acid (1.0 mL, 12 M) at room temperature.", "The reaction mixture was stirred at room temperature for 2 hours.", "The solvent was removed under reduced pressure and the residue was dissolved in water (10 mL).", "The resulting solution was treated with hydrochloric acid (1.0 mL, 12 M) and the resulting precipitate was collected by filtration.", "The precipitate was washed with water and dried under vacuum to give the dihydrochloride salt of the methyl ester as a white solid (0.9 g, 85% yield)." ] }

CAS RN

2680542-48-5

Molecular Formula

C11H19Cl2N3O2

Molecular Weight

296.2

Purity

95

Origin of Product

United States

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